

# Spectroscopic analysis of Pranlukast hemihydrate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pranlukast hemihydrate	
Cat. No.:	B1239672	Get Quote

# Spectroscopic Analysis of Pranlukast Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Pranlukast hemihydrate** ( $C_{27}H_{23}N_5O_4 \cdot 0.5H_2O$ ), a selective cysteinyl leukotriene receptor-1 antagonist used in the treatment of bronchial asthma. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers involved in the quality control, characterization, and further development of this pharmaceutical compound.

#### **Data Presentation**

The quantitative spectroscopic data for **Pranlukast hemihydrate** is summarized in the tables below for clear reference and comparison.

## Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **Pranlukast hemihydrate** is not extensively available in public literature. Commercial suppliers confirm the use of NMR for structure



verification, but do not publish the spectra.[1] Based on the molecular structure, the following table outlines the expected signals.

<sup>1</sup> H NMR (Expected Signals)	<sup>13</sup> C NMR (Expected Signals)	
Aromatic Protons ( $\delta$ 7.0-9.0 ppm): Multiple signals corresponding to the protons on the benzopyran and benzamide phenyl rings.	Carbonyl Carbon (C=O, $\delta$ ~170-180 ppm): Signal for the ketone at C4 of the benzopyran ring.	
Amide Proton (-NH-, $\delta$ ~10.0 ppm): A broad singlet for the amide proton, which may be exchangeable with D <sub>2</sub> O.	Amide Carbon (C=O, $\delta$ ~165 ppm): Signal for the amide carbonyl group.	
Vinyl Proton (=CH-, $\delta$ ~6.5-7.0 ppm): Signal for the proton at C3 of the benzopyran ring.	Tetrazole Carbon (C-N, $\delta$ ~155-160 ppm): Signal for the carbon atom in the tetrazole ring.	
Alkoxy Protons (-O-CH <sub>2</sub> -, $\delta$ ~4.0 ppm): A triplet for the methylene group attached to the phenoxy oxygen.	Aromatic & Vinyl Carbons (C=C, C=N, $\delta$ ~100-160 ppm): Multiple signals for the carbons of the aromatic rings and the C2/C3 carbons of the benzopyran.	
Alkyl Protons (-CH <sub>2</sub> -, $\delta$ 1.8-2.7 ppm): Multiplets corresponding to the three methylene groups in the phenylbutoxy chain.	Alkoxy Carbon (-O-CH <sub>2</sub> -, $\delta$ ~68 ppm): Signal for the carbon of the methylene group attached to the phenoxy oxygen.	
Tetrazole Proton (-NH-, variable): The position of the tetrazole N-H proton can be highly variable and may not be observed.	Alkyl Carbons (-CH <sub>2</sub> -, $\delta$ ~25-30 ppm): Signals for the carbons of the methylene groups in the butoxy chain.	

Note: The exact chemical shifts ( $\delta$ ) and coupling constants (J) are dependent on the solvent, concentration, and spectrometer frequency used.

### **Table 2: Infrared (IR) Spectroscopy Data**

The infrared spectrum provides information about the functional groups present in the molecule.



Wavenumber (cm <sup>-1</sup> )	Assignment	Source
~3100	N-H Stretching (Amide and/or Tetrazole)	[2]
~2940	C-H Stretching (Aliphatic)	[2]
~1662	C=O Stretching (Amide I)	[2]
~1646	C=O Stretching (γ-pyrone Ketone)	[2]
~1254	C-O-C Stretching (Aryl Ether)	[2]

Data obtained from Pranlukast Reference Standard (RS) using the potassium bromide disk method.

### **Table 3: Mass Spectrometry (MS) Data**

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of Pranlukast.

Parameter	Value	Source
Molecular Formula	C27H23N5O4	[3]
Molecular Weight (Anhydrous)	481.5 g/mol	[3]
Molecular Weight (Hemihydrate)	490.51 g/mol	[2]
Ionization Mode	Electrospray Ionization (ESI), Negative Ion	[4]
Precursor Ion [M-H] <sup>-</sup>	m/z 480.17	Calculated
Precursor Ion [M+H]+ (Observed)	m/z 482.1823	[3]
Observed MS/MS Fragments ([M+H] <sup>+</sup> )	m/z 464.1, 454.1, 228.1	[3]



Fragmentation data is typically generated via tandem mass spectrometry (MS/MS) to aid in structural elucidation.

### **Experimental Protocols**

Detailed methodologies are essential for the reproducible spectroscopic analysis of **Pranlukast** hemihydrate.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

This protocol describes a general method for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Pranlukast hemihydrate** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. DMSO-d<sub>6</sub> is often used for its ability to dissolve a wide range of compounds.[1]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
- ¹H NMR Acquisition:
  - Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).
  - Parameters: Acquire the spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected range of proton signals (e.g., 0-12 ppm).
  - Referencing: The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[1]
- <sup>13</sup>C NMR Acquisition:
  - Parameters: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans are required to achieve an adequate signal-to-noise ratio due to the low natural abundance of <sup>13</sup>C.
  - Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).[1]



 Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the <sup>1</sup>H NMR signals to determine the relative number of protons.

#### Infrared (IR) Spectroscopy

This protocol is based on the potassium bromide (KBr) disk method.[2]

- Sample Preparation:
  - Grind a small amount (1-2 mg) of Pranlukast hemihydrate with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
  - Transfer the powder mixture into a pellet-forming die.
  - Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for analysis.
- Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and place it in the spectrometer's beam path.
  - Acquire the sample spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The final spectrum is presented as transmittance (%) versus wavenumber (cm<sup>-1</sup>). The background spectrum is automatically subtracted from the sample spectrum.

#### Mass Spectrometry (MS)

This protocol describes a general method using Liquid Chromatography-Mass Spectrometry (LC-MS).

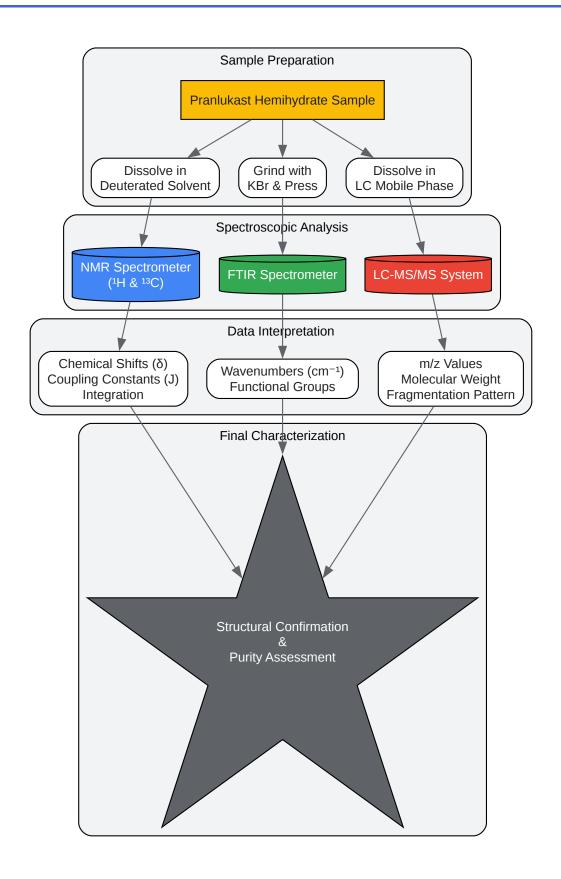


- Sample Preparation: Prepare a dilute solution of **Pranlukast hemihydrate** (e.g., 1-10 μg/mL) in a suitable solvent mixture, such as acetonitrile/water or methanol/water, compatible with the LC mobile phase.
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a
  mass spectrometer with an electrospray ionization (ESI) source is commonly used.[4][5]
   Tandem mass spectrometers (e.g., QqQ, Q-TOF) are used for fragmentation studies.
- Liquid Chromatography (LC) Method:
  - Column: A reverse-phase column (e.g., C18) is typically used.[5]
  - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5]
  - Flow Rate: A typical flow rate is between 0.2-1.0 mL/min.
- Mass Spectrometry (MS) Method:
  - Ionization: ESI in either positive or negative ion mode.
  - Acquisition: Acquire full scan mass spectra to identify the precursor ion (e.g., [M+H]<sup>+</sup> or [M-H]<sup>-</sup>).
  - Tandem MS (MS/MS): For structural confirmation, select the precursor ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
- Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight of the parent molecule and to identify its characteristic fragment ions.

## **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Pranlukast hemihydrate**.





Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of Pranlukast Hemihydrate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Pranlukast | C27H23N5O4 | CID 4887 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic analysis of Pranlukast hemihydrate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239672#spectroscopic-analysis-of-pranlukast-hemihydrate-nmr-ir-mass-spec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com